5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials might include indole derivatives, chlorinating agents, and various substituents. Common reaction conditions include:
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile are often used.
Catalysts: Acid or base catalysts may be employed to facilitate certain steps.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, nitro groups, sulfonic acid groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, indole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds. The specific biological activity of this compound would depend on its interaction with biological targets.
Medicine
In medicine, such compounds might be explored for their therapeutic potential. They could be investigated for their ability to modulate biological pathways involved in diseases.
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique properties might make it suitable for specific applications.
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one would involve its interaction with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-chloro-2-methylindole: Another indole derivative with potential biological activity.
3-hydroxy-2-methyl-4H-pyran-4-one: A compound with a similar hydroxyl group and potential biological activity.
Uniqueness
What sets 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups and substituents. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C23H20ClNO3S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-1-[(2-methylphenyl)methyl]-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C23H20ClNO3S/c1-14-5-3-4-6-16(14)13-25-19-9-8-17(24)11-18(19)23(28,22(25)27)12-20(26)21-10-7-15(2)29-21/h3-11,28H,12-13H2,1-2H3 |
InChI Key |
FLKIUXABHPZTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=C(S4)C)O |
Origin of Product |
United States |
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